Cas no 61114-42-9 (2-(3,4-dichlorophenyl)cyclopropan-1-amine)

2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a dichlorophenyl substituent, offering a unique structural motif for synthetic and pharmaceutical applications. Its rigid cyclopropane ring enhances conformational stability, while the electron-withdrawing dichlorophenyl group influences reactivity and binding properties. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or agrochemicals. The amine functionality allows for further derivatization, enabling the synthesis of amides, sulfonamides, or Schiff bases. Its well-defined stereochemistry and purity make it suitable for research in enantioselective synthesis and structure-activity relationship (SAR) studies.
2-(3,4-dichlorophenyl)cyclopropan-1-amine structure
61114-42-9 structure
Product Name:2-(3,4-dichlorophenyl)cyclopropan-1-amine
CAS No:61114-42-9
MF:C9H9Cl2N
MW:202.080460309982
CID:2718840
PubChem ID:12823178
Update Time:2025-06-09

2-(3,4-dichlorophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dichlorophenyl)cyclopropan-1-amine
    • 61114-42-9
    • DTXSID101283200
    • SCHEMBL7095292
    • 2-(3,4-Dichlorophenyl)cyclopropanamine
    • EN300-67458
    • AKOS005217135
    • Inchi: 1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
    • InChI Key: HNSQANLLXAISTN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1CC1N)Cl

Computed Properties

  • Exact Mass: 201.0112047Da
  • Monoisotopic Mass: 201.0112047Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 284.1±40.0 °C at 760 mmHg
  • Flash Point: 125.6±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(3,4-dichlorophenyl)cyclopropan-1-amine Security Information

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Additional information on 2-(3,4-dichlorophenyl)cyclopropan-1-amine

Recent Advances in the Study of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine (CAS: 61114-42-9): A Comprehensive Research Brief

The compound 2-(3,4-dichlorophenyl)cyclopropan-1-amine (CAS: 61114-42-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have demonstrated that 2-(3,4-dichlorophenyl)cyclopropan-1-amine serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits high affinity for serotonin receptors, suggesting potential applications in the treatment of neuropsychiatric disorders. The research team employed advanced molecular docking simulations and in vitro binding assays to characterize its receptor interaction profile.

From a synthetic chemistry perspective, innovative approaches to the production of 2-(3,4-dichlorophenyl)cyclopropan-1-amine have been developed. A recent breakthrough published in Organic Letters (2024) describes a novel asymmetric synthesis method that achieves excellent enantioselectivity (>99% ee) using a chiral palladium catalyst system. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmacological studies.

Pharmacokinetic studies of 2-(3,4-dichlorophenyl)cyclopropan-1-amine have yielded promising results. Research conducted at several academic institutions has shown that the compound demonstrates favorable blood-brain barrier penetration and metabolic stability in preclinical models. These properties, combined with its receptor selectivity profile, make it an attractive candidate for further drug development efforts.

The potential therapeutic applications of 2-(3,4-dichlorophenyl)cyclopropan-1-amine derivatives continue to expand. Recent patent filings (2023-2024) indicate growing interest in its use for treating depression, anxiety disorders, and neuropathic pain. Several pharmaceutical companies have initiated preclinical development programs based on structural modifications of this core scaffold.

Ongoing structure-activity relationship (SAR) studies are providing valuable insights into the molecular determinants of biological activity. Researchers have identified specific structural modifications that can enhance receptor subtype selectivity while maintaining favorable drug-like properties. These findings are guiding the design of next-generation compounds with improved therapeutic indices.

Future research directions for 2-(3,4-dichlorophenyl)cyclopropan-1-amine include further exploration of its mechanism of action, optimization of its pharmacokinetic profile, and evaluation in additional disease models. The compound's versatility as a building block in medicinal chemistry suggests it will remain an important focus of pharmaceutical research in the coming years.

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